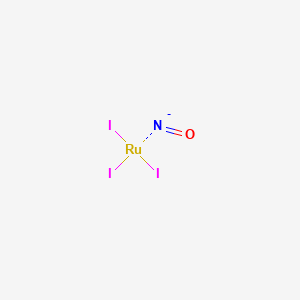

Ruthenium, triiodonitrosyl-

Description

Ruthenium triiodonitrosyl, chemically represented as Ru(NO)I₃, is a nitrosyl-containing ruthenium complex characterized by its unique coordination geometry and redox activity. The compound is synthesized by reacting ruthenium dicarbonyl di-iodide (Ru(CO)₂I₂) with nitric oxide (NO), resulting in a paramagnetic, non-electrolytic complex with a distorted octahedral structure . Its infrared (IR) spectrum shows a distinct NO stretching band (~1850 cm⁻¹), indicative of strong nitrosyl coordination .

Properties

CAS No. |

68133-83-5 |

|---|---|

Molecular Formula |

I3NORu- |

Molecular Weight |

511.8 g/mol |

IUPAC Name |

nitroxyl anion;triiodoruthenium |

InChI |

InChI=1S/3HI.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+3/p-3 |

InChI Key |

QVWPLEOWORHCEY-UHFFFAOYSA-K |

SMILES |

[N-]=O.[Ru](I)(I)I |

Canonical SMILES |

[N-]=O.[Ru](I)(I)I |

Other CAS No. |

68133-83-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Bonding Differences

Table 1: Bond Distances and Coordination Geometry

- Ru(NO)I₃ has shorter Ru–NO bonds compared to dicarbonyl analogs, suggesting stronger nitrosyl backbonding .

- The distorted octahedral geometry contrasts with the square pyramidal structure of Ru(NO)I₂ derivatives, which lack the third iodide ligand .

Spectroscopic and Magnetic Properties

Table 2: IR Stretching Frequencies and Magnetic Data

| Compound | ν(NO) (cm⁻¹) | Magnetic Moment (μB) | Reference |

|---|---|---|---|

| Ru(NO)I₃ | ~1850 | 1.2–1.5 | |

| Ru(NO)I₂L₂ (L = Py) | ~1820 | 0.8–1.0 | |

| [RuNO(Py)(Bpy)ClOH]PF₆ | 1925 | Diamagnetic | |

| KP1339 | – | 1.7 |

- The NO stretching frequency in Ru(NO)I₃ is higher than in ligand-substituted derivatives, reflecting reduced electron donation from ancillary ligands .

- Ru(NO)I₃ exhibits weak paramagnetism, unlike diamagnetic nitrosyl complexes with stronger-field ligands (e.g., bipyridine) .

Reactivity and Ligand Substitution

- Ru(NO)I₃ reacts with ligands (L) to form Ru(NO)I₂L₂, whereas Ru(CO)₂I₂ undergoes CO displacement upon NO treatment .

- In contrast, KP1019 (a chlorido-rich ruthenium(III) complex) undergoes redox activation in biological environments, reducing to Ru(II) and binding to serum proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.